molecular formula C18H16N4O3 B11140670 N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B11140670
M. Wt: 336.3 g/mol
InChI Key: RCROBEADDHCPRV-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several fused heterocyclic rings: a benzimidazole ring, an oxo-benzoxazine ring, and a carboxamide group.
  • Benzimidazole: is a bicyclic heterocycle containing a benzene ring fused with an imidazole ring.

  • The compound you mentioned likely has interesting properties due to its complex structure. specific information about its biological activity or therapeutic potential is not readily available.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Benzimidazoles can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include formic acid, aromatic aldehydes, and cyanogen bromide.
    • Major products depend on the specific substitution pattern and reaction conditions.
  • Scientific Research Applications

    • Unfortunately, detailed research on this specific compound is scarce. benzimidazoles, in general, have been explored in various fields:
  • Mechanism of Action

    • Without specific data on this compound, we can’t pinpoint its exact mechanism. benzimidazoles often interact with cellular targets, affecting processes like DNA replication, microtubule assembly, and enzyme inhibition.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds with this exact structure. benzimidazole derivatives are abundant, and their uniqueness lies in their diverse biological activities.

    Properties

    Molecular Formula

    C18H16N4O3

    Molecular Weight

    336.3 g/mol

    IUPAC Name

    N-[(1-methylbenzimidazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

    InChI

    InChI=1S/C18H16N4O3/c1-22-14-5-3-2-4-12(14)20-16(22)9-19-18(24)11-6-7-15-13(8-11)21-17(23)10-25-15/h2-8H,9-10H2,1H3,(H,19,24)(H,21,23)

    InChI Key

    RCROBEADDHCPRV-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC4=C(C=C3)OCC(=O)N4

    Origin of Product

    United States

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